(S)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate
CAS No.:
Cat. No.: VC13621903
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO4S |
|---|---|
| Molecular Weight | 271.33 g/mol |
| IUPAC Name | benzyl N-[(2S)-1-methylsulfonylpropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C12H17NO4S/c1-10(9-18(2,15)16)13-12(14)17-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)/t10-/m0/s1 |
| Standard InChI Key | VKGQMWVCEBJCSL-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](CS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(CS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(CS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Introduction
(S)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate is a chemical compound with the molecular formula C₁₂H₁₇NO₄S and a molecular weight of 271.33 g/mol . This compound is a carbamate derivative, featuring a benzyl group and a methylsulfonyl moiety attached to a propan-2-yl backbone. The compound's structure is characterized by its chiral center at the propan-2-yl position, which is specified as having an S configuration.
Synthesis and Purification
The synthesis of (S)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate typically involves the reaction of a chiral propan-2-yl amine with benzyl chloroformate and a methylsulfonyl group. The crude product is often purified through crystallization from a suitable solvent like ethanol .
Applications and Research Findings
While specific applications of (S)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate are not widely documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities. Carbamates are known for their role in various therapeutic areas, including as enzyme inhibitors or in drug development processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume